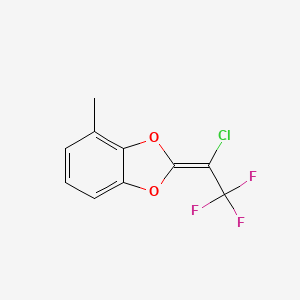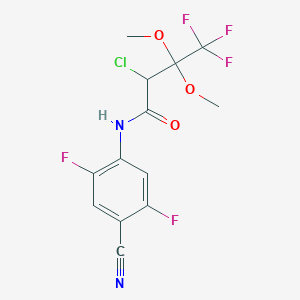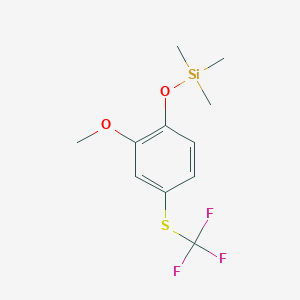
5-Chloro-6-fluoropyrimidine-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-fluoropyrimidine-2,4-diol is a chemical compound with significant potential in various scientific research fields. Its unique properties make it valuable in pharmaceuticals, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoropyrimidine-2,4-diol typically involves the fluorination and chlorination of pyrimidine derivatives. One common method includes the reaction of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired substitution and functionalization.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .
化学反応の分析
Types of Reactions
5-Chloro-6-fluoropyrimidine-2,4-diol undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a chlorine or fluorine atom with a nucleophile, such as an amine or hydroxyl group.
Oxidation and reduction: These reactions modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide and tetraphenoxysilane, often in the presence of catalysts like tetra butyl ammonium fluoride.
Oxidation and reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
5-Chloro-6-fluoropyrimidine-2,4-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is utilized in material science for developing new materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-6-fluoropyrimidine-2,4-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as thymidylate synthase and DNA topoisomerase 1, disrupting DNA synthesis and repair . This inhibition leads to cytotoxic effects, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
5-Chloro-2,4,6-trifluoropyrimidine: Used as a scaffold for synthesizing functionalized pyrimidine systems.
2-Chloro-5-fluoropyrimidine: Utilized in the synthesis of biologically active molecules.
Uniqueness
5-Chloro-6-fluoropyrimidine-2,4-diol stands out due to its dual halogenation (chlorine and fluorine), which imparts unique reactivity and stability. This dual substitution enhances its potential for diverse applications in pharmaceuticals and material science.
特性
IUPAC Name |
5-chloro-6-fluoro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQCCQQQHWNPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)





